赛奈汀

描述

Synthesis Analysis

Senaetnine synthesis involves complex organic chemistry techniques. It is structurally related to other alkaloids, and its synthesis is akin to the methods used in the formation of other complex organic compounds. The Pictet-Spengler reaction, a fundamental reaction in organic chemistry, is a key method in synthesizing such structures, including tetrahydro-β-carbolines, which are core structures in many alkaloids (Zheng & You, 2020).

Molecular Structure Analysis

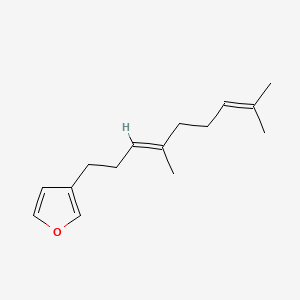

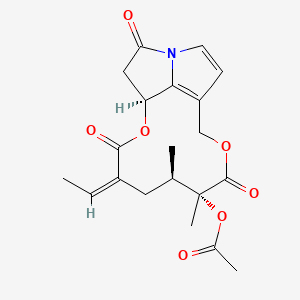

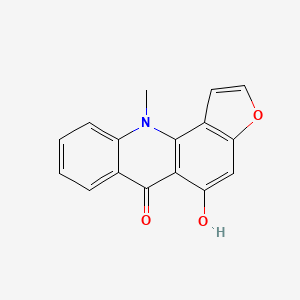

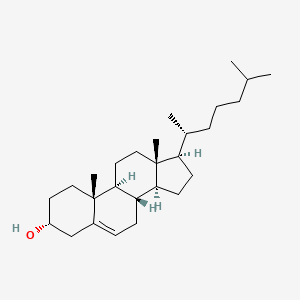

Senaetnine's molecular structure is characterized by a dihydropyrrolizinone core. It is closely related to dehydrosenecionine and senecionine, which are other Senecio alkaloids. The intricate molecular structure of senaetnine implies it possesses unique chemical properties (Mattocks & Driver, 1987).

Chemical Reactions and Properties

Senaetnine demonstrates mild alkylating reactivity, which suggests its capability to form bonds with other molecules. This property indicates its potential for moderate tissue injury without needing metabolic activation. It is less reactive than dehydrosenecionine but still significant in its chemical interactions (Mattocks & Driver, 1987).

Physical Properties Analysis

The physical properties of senaetnine, such as solubility and melting point, are not explicitly detailed in the available literature. However, its rapid elimination via the kidneys when administered suggests a certain level of solubility in biological systems (Mattocks & Driver, 1987).

Chemical Properties Analysis

Senaetnine exhibits a range of chemical properties including its alkylating reactivity and potential for tissue irritation. Its structure and behavior in chemical reactions suggest a diverse range of interactions with other organic compounds, as seen in its relation to other complex alkaloids (Mattocks & Driver, 1987).

科学研究应用

应用研究中的不断演进的应用

赛奈汀在科学研究中的应用是多样的。一项研究重点介绍了其在2014年至2017年间在应用研究过程中的实施演变,重点关注理论、实验和知识的社会化。该研究强调了赛奈汀在提高职业培训质量标准方面的重要性,特别是在农业工业环境中(Mora, García, Ordoñez, & Bonilla, 2018)。

对植物化学和草药的影响

赛奈汀另一个重要的研究领域是植物化学。一项探索与赛奈汀相关的千里光属Jacobeae节中的吡咯利西啶生物碱(PAs)的研究,提供了对植物对抗食草动物的化学防御机制的见解。该研究有助于更深入地了解赛奈汀类化合物在某些植物物种的进化生物学中的作用(Pelser 等,2005)。

民族药理学和传统医学

赛奈汀在民族药理学和传统医学中的相关性也值得注意。民族药理学的趋势强调了人们对使用赛奈汀等天然产品治疗疾病的兴趣日益浓厚。该研究领域将传统疗法与现代药理学联系起来,有助于新药的开发(Gilani & Rahman, 2005)。

在年龄相关疗法中的潜力

在老年医学的背景下,与赛奈汀相关的化合物,特别是衰老细胞药物,在靶向衰老细胞方面显示出潜力。这些细胞在衰老和慢性疾病中在组织中积累。该领域的研究所表明,靶向这些细胞可以延缓或减轻与年龄相关的疾病和综合征,这表明赛奈汀在该领域的可能应用(Kirkland, Tchkonia, Zhu, Niedernhofer, & Robbins, 2017)。

细胞和器官衰老研究的进展

研究还深入探究了评估细胞衰老的方法,细胞衰老是衰老和癌症中的一个关键过程。该领域重点介绍了组织中发生的生化改变,可能与赛奈汀在研究和解决这些改变中的作用有关(de Jesus & Blasco, 2012)。

作用机制

Target of Action

Senaetnine is a pyrrolizidine alkaloid

Mode of Action

It’s known that pyrrolizidine alkaloids, such as senaetnine, can be metabolized by gut bacteria into active metabolites . These metabolites can interact with their targets, leading to various physiological changes.

Pharmacokinetics

It’s known that pyrrolizidine alkaloids can be metabolized by gut bacteria into active metabolites . These metabolites can then be distributed throughout the body, exerting their effects. The metabolites are eventually excreted from the body.

Result of Action

Senaetnine has been found to cause moderate tissue injury without the need for metabolic activation . It also has a direct irritant action on tissues near the site of intraperitoneal administration and can cause damage to pulmonary vascular tissue when administered intravenously.

属性

IUPAC Name |

[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGIQQBAUYBEBF-ZCXFZNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100988 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64191-69-1 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64191-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the toxic effects of Senaetnine in rats?

A1: While the provided abstract lacks specific details on Senaetnine's toxicity, it identifies the compound as having toxic actions in rats []. Further research is needed to elucidate the specific mechanisms of toxicity, target organs, and long-term effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B1239613.png)

![3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1239629.png)

![5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B1239631.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)